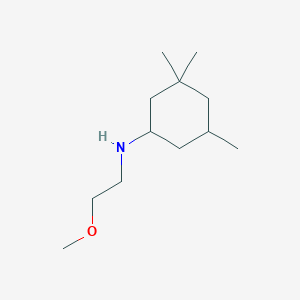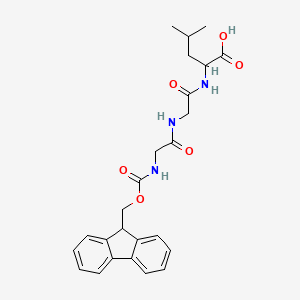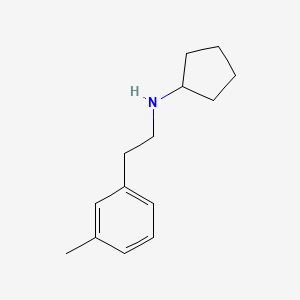
n-(3-Methylphenethyl)cyclopentanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(3-Methylphenethyl)cyclopentanamine: is an organic compound with the molecular formula C14H21N and a molecular weight of 203.32 g/mol It is a derivative of cyclopentanamine, featuring a 3-methylphenethyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-(3-Methylphenethyl)cyclopentanamine typically involves the reaction of cyclopentanamine with 3-methylphenethyl bromide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: n-(3-Methylphenethyl)cyclopentanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), converting the compound into various amine derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Secondary and tertiary amines
Substitution: Various substituted amines
Applications De Recherche Scientifique
Chemistry: n-(3-Methylphenethyl)cyclopentanamine is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development .
Biology: In biological research, this compound can be used to study the effects of amine derivatives on biological systems, including enzyme interactions and receptor binding .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, contributing to the development of new products with unique properties .
Mécanisme D'action
The mechanism of action of n-(3-Methylphenethyl)cyclopentanamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine group allows it to form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. Pathways involved may include neurotransmitter modulation and enzyme inhibition .
Comparaison Avec Des Composés Similaires
Cyclopentanamine: A simpler analog without the 3-methylphenethyl group.
Phenethylamine: Lacks the cyclopentane ring, offering different chemical properties.
N-Methylcyclopentanamine: Similar structure but with a methyl group on the nitrogen instead of the 3-methylphenethyl group.
Uniqueness: n-(3-Methylphenethyl)cyclopentanamine is unique due to its combination of a cyclopentane ring and a 3-methylphenethyl group, providing distinct chemical and physical properties that can be leveraged in various applications .
Propriétés
Formule moléculaire |
C14H21N |
|---|---|
Poids moléculaire |
203.32 g/mol |
Nom IUPAC |
N-[2-(3-methylphenyl)ethyl]cyclopentanamine |
InChI |
InChI=1S/C14H21N/c1-12-5-4-6-13(11-12)9-10-15-14-7-2-3-8-14/h4-6,11,14-15H,2-3,7-10H2,1H3 |
Clé InChI |
PJFPYYOVJOBQPV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)CCNC2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-7'-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-amine](/img/structure/B13644233.png)
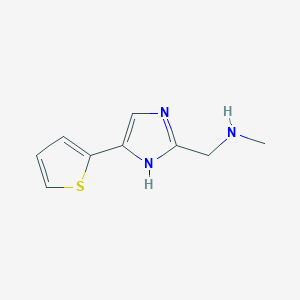
![2',5'-Dimethyl-1h,2'h-[3,3'-bi(1,2,4-triazol)]-5-amine](/img/structure/B13644243.png)
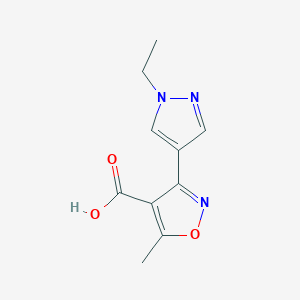
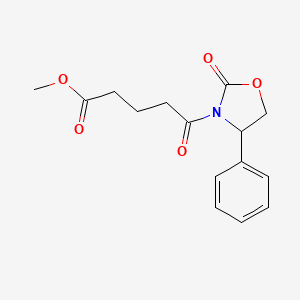
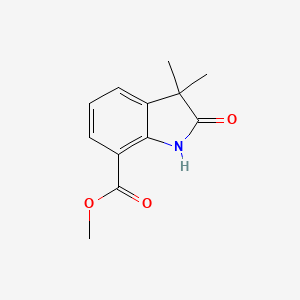
![3'-Bromo-5'H,7'H-spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine]](/img/structure/B13644273.png)
![4-[(Methylamino)methyl]thian-4-olhydrochloride](/img/structure/B13644281.png)
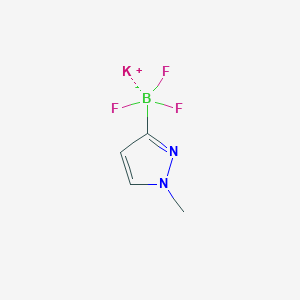
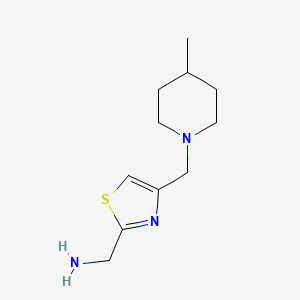

![2-Azabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B13644317.png)
